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The quest for natural, non-caloric sweeteners has positioned stevia (Stevia rebaudiana) and its

constituent steviol glycosides at the forefront of the food and pharmaceutical industries.

However, the inherent bitterness and lingering aftertaste of major steviol glycosides like

stevioside and rebaudioside A have limited their widespread application. Enzymatic

modification has emerged as a powerful technology to overcome these sensory drawbacks,

yielding novel steviol glycosides with superior taste profiles that closely mimic sucrose. This

technical guide provides a comprehensive overview of the core enzymatic modification

processes, detailed experimental protocols, and quantitative data to support research and

development in this field.

Introduction to Enzymatic Modification of Steviol
Glycosides
Enzymatic modification of stevia powder primarily involves the strategic addition of glucose

moieties to the steviol backbone at the C13 and C19 positions.[1] This process, known as

transglycosylation, is catalyzed by specific enzymes that transfer glucose units from a donor

substrate, such as starch or sucrose, to the steviol glycoside acceptor molecule.[1][2] The

resulting glucosylated steviol glycosides exhibit reduced bitterness and a more desirable
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sweetness profile.[3][4] The two principal classes of enzymes employed in this process are

Cyclodextrin Glucanotransferases (CGTases) and UDP-glucosyltransferases (UGTs).[1][5]

Key Enzymes and Their Mechanisms
Cyclodextrin Glucanotransferases (CGTases)
CGTases (EC 2.4.1.19) are microbial amylolytic enzymes that catalyze the transfer of α-(1,4)-

linked glucose units from starch to acceptor molecules.[2][3] This process can lead to the

addition of multiple glucose units, forming a glucose chain on the steviol glycoside.[6] The

number and position of these added glucose units significantly influence the final taste profile.

[3] While effective in improving taste, CGTase-mediated reactions can produce a complex

mixture of products with varying degrees of glucosylation.[7] Some research has shown that β-

amylase can be used to shorten the long glucose chains, thereby improving product quality.[6]

UDP-glucosyltransferases (UGTs)
UGTs (EC 2.4.1.17) are highly specific enzymes that transfer a single glucose unit from an

activated sugar donor, typically UDP-glucose, to the steviol glycoside.[8][9] This high degree of

specificity allows for the targeted synthesis of desirable steviol glycosides, such as

Rebaudioside D (Reb D) and Rebaudioside M (Reb M), which are known for their superior

sweetness and clean taste profile.[8][10] The production of Reb M, for example, can be

achieved by the enzymatic modification of Rebaudioside A or D using UGTs in the presence of

sucrose and UDP.[11][12] The European Food Safety Authority (EFSA) has concluded that Reb

M produced through enzymatic modification is not a safety concern.[13][14]

Other Modifying Enzymes
Other enzymes, such as β-galactosidase and β-glucosidase, have also been explored for the

modification of steviol glycosides.[15][16] For instance, β-galactosidase from Kluyveromyces

lactis has been shown to specifically hydrolyze the glycosyl ester linkage of stevioside to

produce steviolbioside.[15]

Quantitative Data on Enzymatic Modifications
The efficiency of enzymatic modification is a critical factor for industrial applications. The

following tables summarize key quantitative data from various studies.
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Experimental Protocols
General Workflow for Enzymatic Modification of Stevia
The following diagram illustrates a general workflow for the enzymatic modification of stevia
powder, from substrate preparation to final product analysis.
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Caption: General experimental workflow for enzymatic modification.

Detailed Protocol for CGTase-Mediated
Transglycosylation
This protocol is based on the efficient conversion of stevioside and rebaudioside A using

CGTase-13.[17][18]

Materials:

Steviol glycoside powder (e.g., Stevioside or Rebaudioside A)

Soluble starch (glycosyl donor)
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CGTase-13 enzyme solution

Phosphate buffer (e.g., 0.05 M, pH 7.0)

Heating and stirring apparatus

HPLC system for analysis

Procedure:

Substrate Preparation: Prepare a 10 g/L solution of steviol glycoside in the phosphate buffer.

Glycosyl Donor Preparation: Prepare a 50 g/L solution of soluble starch in the phosphate

buffer.

Reaction Setup: In a reaction vessel, combine the steviol glycoside solution and the soluble

starch solution.

Enzyme Addition: Add the CGTase-13 enzyme solution to the reaction mixture.

Incubation: Incubate the reaction mixture at a controlled temperature, typically below 40°C,

with continuous stirring for a predetermined duration (e.g., several hours).[17]

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling

for 10 minutes).

Analysis: Analyze the reaction products using HPLC to determine the conversion rate.

Detailed Protocol for UGT-Mediated Synthesis of
Rebaudioside M
This protocol outlines the synthesis of Reb M from Reb A, catalyzed by UGTs.[11][12]

Materials:

Rebaudioside A (substrate)

Sucrose (glycosyl donor)
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Uridine Diphosphate (UDP)

UDP-glucosyltransferase (UGT) enzyme mixture

Sucrose synthase

Phosphate buffer (e.g., 0.05 M, pH 7.0)

Dimethyl sulfoxide (DMSO) (optional, for solubility)

Stirred-tank reactor or similar vessel

Macroporous adsorbent resin for purification

Ethanol for crystallization

Procedure:

Substrate Solution: Prepare a solution of Rebaudioside A (e.g., >10 g/L) in the phosphate

buffer. DMSO (3-5% v/v) can be added to aid solubilization.[11]

Reaction Mixture: In the reactor, add the Reb A solution, sucrose, and UDP.

Enzyme Addition: Add the mixture of UGT and sucrose synthase enzymes, or recombinant

cells containing these enzymes.

Reaction Conditions: Maintain the reaction at a temperature between 20-60°C and a pH of

5.0-9.0 with stirring.[11]

Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing

them by HPLC.

Purification: After the reaction, centrifuge the solution to remove any solids. Pass the

supernatant through a macroporous adsorbent resin to separate the Reb M.

Crystallization: Crystallize the purified Reb M from an aqueous ethanol solution to obtain a

high-purity product.
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Analytical Techniques for Modified Steviol
Glycosides
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the

separation and quantification of steviol glycosides and their modified products.[19][20][21]

Typical HPLC Method
Column: Reversed-phase C18 or specialized columns like amino or HILIC are commonly

used.[19][22]

Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., phosphate or

formate buffer) is typically employed.[20][22]

Detection: UV detection at around 210 nm is standard.[20] Evaporative Light Scattering

Detection (ELSD) or Mass Spectrometry (MS) can also be used for improved sensitivity and

identification.[20]

A typical HPLC method for steviol glycosides might involve a mobile phase of acetonitrile and

sodium phosphate buffer (e.g., 32:68 v/v) at a controlled temperature (e.g., 40°C).[21]

Signaling Pathways and Logical Relationships
The primary goal of enzymatic modification is to alter the taste profile of steviol glycosides. This

is achieved by modifying the interaction of these molecules with taste receptors on the tongue.
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Caption: Logical relationship of enzymatic modification to taste perception.

The addition of glucose units alters the three-dimensional structure of the steviol glycoside,

which in turn modifies its binding affinity to sweet and bitter taste receptors.[23] This results in a

perceived reduction in bitterness and an enhancement of the desired sweet taste.

Conclusion
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Enzymatic modification represents a pivotal technology in the evolution of stevia-based

sweeteners. By leveraging enzymes like CGTases and UGTs, it is possible to produce novel

steviol glycosides with significantly improved sensory properties. This guide provides the

foundational technical knowledge, including quantitative data and detailed experimental

protocols, to empower researchers and developers in harnessing the full potential of enzymatic

modification for creating the next generation of high-quality, natural sweeteners. Continued

research into novel enzymes and process optimization will undoubtedly further refine the taste

and commercial viability of enzymatically modified stevia products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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